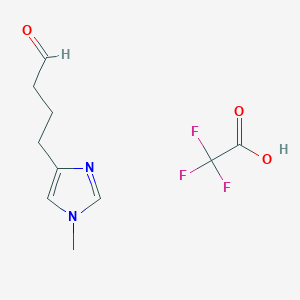

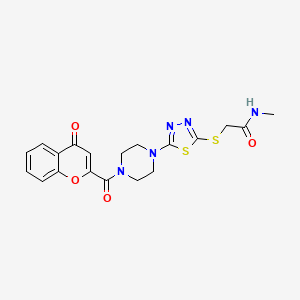

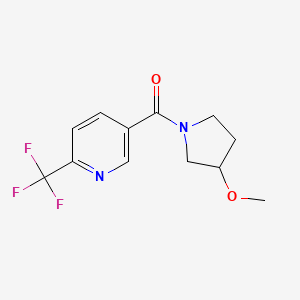

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide, commonly known as AQ-RA 741, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to exhibit various biological activities, making it a valuable tool in the field of biochemistry and pharmacology.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitubercular Activities

Research into carboxamide derivatives of 2-quinolones, including compounds structurally related to N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide, has demonstrated promising antimicrobial and antitubercular properties. A series of novel substituted benzamides were synthesized and tested for their efficacy against bacteria and tuberculosis, showcasing significant activity (Kumar, Fernandes, & Kumar, 2014).

Chemosensor Applications

The development of chemosensors using quinoline and benzamide derivatives highlights another research application. These compounds have been engineered to detect metal ions such as Zn(2+) with high selectivity and sensitivity. The sensors are designed for environmental and biological monitoring, demonstrating the versatility of N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide-related compounds in analytical chemistry (Li et al., 2014).

Catalysis and Synthesis

These compounds also play a crucial role in catalysis, particularly in the synthesis of isoquinolones and other heterocyclic compounds. Ruthenium-catalyzed reactions utilizing derivatives as bidentate directing groups have been developed for C-H functionalization, enabling efficient synthesis of complex molecules with broad substrate scope and high regioselectivity (Allu & Swamy, 2014).

Antioxidant and Antitumor Activities

Research on novel 1,3,4-oxadiazole derivatives integrated with quinoline moieties, akin to the structure of interest, has revealed antioxidant and antitumor activities. These findings suggest potential therapeutic applications, further expanding the scope of research into N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide and related compounds (Fadda et al., 2011).

Molecular Dynamics and Simulation Studies

Finally, molecular dynamic simulation studies of N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamides, which are structurally related, have been conducted to evaluate their potential as acetylcholinesterase inhibitors. These studies provide insights into the binding interactions and efficacy of these compounds, suggesting their utility in designing drugs for neurodegenerative diseases (Pashaei et al., 2021).

Eigenschaften

IUPAC Name |

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c1-13(25)24-8-2-3-15-5-6-16(10-17(15)24)23-21(27)20(26)22-11-14-4-7-18-19(9-14)29-12-28-18/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOWIMGIEKPJKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Nitro-2-(p-tolyl)benzo[d]oxazole](/img/structure/B2936994.png)

![N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2937004.png)

![methyl N-(4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate](/img/structure/B2937005.png)

![5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2937006.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2937011.png)